molecular formula C8H14N2O B12092057 (2-Tert-butylpyrazol-3-yl)methanol

(2-Tert-butylpyrazol-3-yl)methanol

Cat. No.: B12092057
M. Wt: 154.21 g/mol
InChI Key: YZAADOUROAUCGB-UHFFFAOYSA-N
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Description

(2-Tert-butylpyrazol-3-yl)methanol is a pyrazole derivative featuring a tert-butyl group at the 2-position of the pyrazole ring and a hydroxymethyl (-CH2OH) substituent at the 3-position.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(2-tert-butylpyrazol-3-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-8(2,3)10-7(6-11)4-5-9-10/h4-5,11H,6H2,1-3H3

InChI Key

YZAADOUROAUCGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC=N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butylpyrazol-3-yl)methanol typically involves the reaction of tert-butylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The final step involves the reduction of the resulting pyrazole derivative to obtain (2-Tert-butylpyrazol-3-yl)methanol.

Industrial Production Methods

Industrial production methods for (2-Tert-butylpyrazol-3-yl)methanol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butylpyrazol-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(2-Tert-butylpyrazol-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Tert-butylpyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following pyrazole-based compounds are selected for comparison based on shared functional groups or synthetic pathways:

Compound Name Substituents/Features Key Structural Differences
(2-Tert-butylpyrazol-3-yl)methanol - 2-tert-butyl, 3-hydroxymethyl Reference compound
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives [7a, 7b] - 5-amino, 3-hydroxy pyrazole core
- Coupled to thiophene/cyano or ester groups
Lack of tert-butyl; additional thiophene/cyano moieties
3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one - Fused indenopyrazole ring
- 3-tert-butyl, 2-phenyl, 4-ketone
Complex fused-ring system; ketone instead of hydroxymethyl

Physicochemical Properties

  • Solubility: The hydroxymethyl group in (2-Tert-butylpyrazol-3-yl)methanol likely enhances water solubility compared to the hydrophobic tert-butyl-phenyl indenopyrazolone . However, the bulky tert-butyl group may reduce solubility relative to simpler pyrazole alcohols like 7a and 7b, which feature polar cyano or ester groups .
  • Thermal Stability: Tert-butyl groups generally improve thermal stability due to steric protection. This property is shared with 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one , whereas 7a/7b may exhibit lower stability due to labile thiophene-cyano linkages.

Biological Activity

(2-Tert-butylpyrazol-3-yl)methanol is an organic compound belonging to the pyrazole class, characterized by a tert-butyl group at the second position and a hydroxymethyl group at the third position of the pyrazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of (2-Tert-butylpyrazol-3-yl)methanol, summarizing relevant research findings and presenting data tables for clarity.

The molecular formula of (2-Tert-butylpyrazol-3-yl)methanol is C8H14N2OC_8H_{14}N_2O, with a molecular weight of 154.21 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC8H14N2OC_8H_{14}N_2O
Molecular Weight154.21 g/mol
IUPAC Name(2-tert-butylpyrazol-3-yl)methanol
InChIInChI=1S/C8H14N2O/c1-8(2,3)10-7(6-11)4-5-9-10/h4-5,11H,6H2,1-3H3
Canonical SMILESCC(C)(C)N1C(=CC=N1)CO

The biological activity of (2-Tert-butylpyrazol-3-yl)methanol is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, which can vary depending on the biological context. For example, it has been suggested that the hydroxymethyl group may play a crucial role in its binding affinity to various biomolecules.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (2-Tert-butylpyrazol-3-yl)methanol against various bacterial strains. The compound has shown promising results in inhibiting the growth of Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis.

Case Study: Antimicrobial Efficacy
A study evaluated the minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) of (2-Tert-butylpyrazol-3-yl)methanol against several bacterial pathogens. The results are summarized in Table 1:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus62.52000
Enterococcus faecalis2502000
Escherichia coli>2000>2000
Pseudomonas aeruginosa>2000>2000

The compound exhibited significant activity against S. aureus, with an MIC of 62.5 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, (2-Tert-butylpyrazol-3-yl)methanol has been investigated for anti-inflammatory properties. Research indicates that compounds in this class may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: Inhibition of Cytokines
In vitro studies demonstrated that treatment with (2-Tert-butylpyrazol-3-yl)methanol significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential mechanism for its anti-inflammatory action.

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